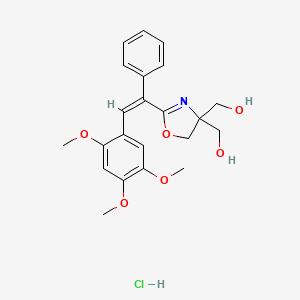

2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride

Description

2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride (hereafter referred to as the "target compound") is a synthetic small molecule featuring a 2-oxazoline core substituted with dimethanol groups at the 4-position. The structure includes a vinyl bridge linking a phenyl group and a 2,4,5-trimethoxyphenyl moiety, with a hydrochloride counterion enhancing solubility . The trimethoxyphenyl group is characteristic of Combretastatin analogues, which are known for antitubulin and anticancer activity . The dimethanol substituents likely improve hydrophilicity, contrasting with more lipophilic derivatives such as 2-(heptadecenyl)-2-oxazoline-4,4-dimethanol .

Properties

CAS No. |

93777-58-3 |

|---|---|

Molecular Formula |

C22H26ClNO6 |

Molecular Weight |

435.9 g/mol |

IUPAC Name |

[4-(hydroxymethyl)-2-[(Z)-1-phenyl-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol;hydrochloride |

InChI |

InChI=1S/C22H25NO6.ClH/c1-26-18-11-20(28-3)19(27-2)10-16(18)9-17(15-7-5-4-6-8-15)21-23-22(12-24,13-25)14-29-21;/h4-11,24-25H,12-14H2,1-3H3;1H/b17-9-; |

InChI Key |

JWFYNHPJLQDORK-WPTDRQDKSA-N |

Isomeric SMILES |

COC1=CC(=C(C=C1/C=C(/C2=CC=CC=C2)\C3=NC(CO3)(CO)CO)OC)OC.Cl |

Canonical SMILES |

COC1=CC(=C(C=C1C=C(C2=CC=CC=C2)C3=NC(CO3)(CO)CO)OC)OC.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride typically involves multiple steps, including the formation of the oxazoline ring and the introduction of the phenyl and trimethoxyphenyl groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The process is optimized to maximize efficiency and minimize waste, ensuring that the compound can be produced in sufficient quantities for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride has several applications in scientific research, including:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound

Biological Activity

The compound 2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline-4,4-dimethanol hydrochloride (CAS No. 93777-58-3) is a synthetic organic molecule with potential applications in medicinal chemistry. Its biological activity has been the subject of various studies, particularly regarding its inhibitory effects on specific enzymes and its potential therapeutic uses.

Chemical Structure and Properties

- Molecular Formula : C22H25ClN2O8

- Molecular Weight : 480.9 g/mol

- IUPAC Name : [4-(hydroxymethyl)-2-[(Z)-1-(4-nitrophenyl)-2-(2,4,5-trimethoxyphenyl)ethenyl]-5H-1,3-oxazol-4-yl]methanol hydrochloride

- Canonical SMILES : COC1=CC(=C(C=C1C=C(C2=CC=C(C=C2)N+[O-])C3=NC(CO3)(CO)CO)OC)OC.Cl

Enzyme Inhibition

One of the significant areas of research focuses on the compound's inhibitory effects on enzymes such as tyrosinase. Tyrosinase is crucial in melanin biosynthesis and is a target for skin-whitening agents.

| Compound | IC50 (μM) | Substrate |

|---|---|---|

| 2-(1-Phenyl-2-(2,4,5-trimethoxyphenyl)vinyl)-2-oxazoline | 14.33 ± 1.63 | L-Tyrosine |

| Compound A | 152.51 ± 14.33 | L-DOPA |

| Compound B | 0.51 ± 0.00 | L-Tyrosine |

The compound demonstrated a strong inhibitory potency against mushroom tyrosinase when using L-Tyrosine as a substrate, with an IC50 value significantly lower than that observed with L-DOPA .

Antioxidant Activity

Studies have also evaluated the antioxidant properties of this compound. Using assays such as DPPH and ABTS, it was found that certain derivatives exhibited notable radical scavenging activities.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A | 86% |

| Compound B | 96% (ascorbic acid control) |

These findings suggest that the compound may possess protective effects against oxidative stress .

Case Study 1: Skin Whitening Applications

In a study examining various phenolic compounds related to skin whitening, the compound was found to inhibit tyrosinase effectively. This inhibition could lead to reduced melanin production in skin cells, suggesting potential applications in cosmetic formulations aimed at skin lightening.

Case Study 2: Antimicrobial Properties

Research into antimicrobial activities revealed that derivatives of this oxazoline compound exhibited varying degrees of effectiveness against bacterial strains. The structure-activity relationship indicated that modifications in the methoxy groups significantly influenced their antibacterial potency.

Comparison with Similar Compounds

Combretastatin Analogues (e.g., 4-(3,4,5-Trimethoxybenzylidene)-2-(3,4,5-Trimethoxyphenyl)oxazol-5(4H)-one)

- Key Differences: The target compound replaces the benzylidene group in Combretastatin-like structures (e.g., ) with a vinyl-linked phenyl group.

Oxazoline Derivatives with Aliphatic Chains (e.g., 2-(Heptadecenyl)-2-Oxazoline-4,4-Dimethanol)

- Key Differences : The heptadecenyl chain in introduces extreme lipophilicity (predicted logP > 6), whereas the target compound’s aromatic substituents balance moderate hydrophilicity (logP estimated ~3–4) with π-π stacking capability .

- Functional Impact: The target compound’s aromatic groups may improve target specificity in biological systems compared to non-specific aliphatic interactions.

Substituted Diphenyl Oxazolines (e.g., 4,5-Diphenyl-2-((2-Hydroxypropyl)amino)Oxazole Hydrochloride)

- Functional Impact : Both compounds utilize hydrochloride salts for enhanced aqueous solubility, but the target’s vinyl-linked aromatics may confer distinct pharmacokinetic profiles.

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.